![molecular formula C20H20ClN3O2 B11025013 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11025013.png)
3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The intermediate product from the previous step and methoxymethyl chloride.
Reaction Conditions: This step is usually performed under basic conditions using a base such as sodium hydride in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions
-
Formation of the Pyrazoloquinazolinone Core
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, leading to the formation of the pyrazoloquinazolinone core through cyclization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted pyrazoloquinazolinones with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler quinazoline derivatives. The methods may utilize various reagents and catalysts to achieve the desired structural modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential to confirm the structure and purity of the synthesized compound.
Table 1: Common Synthesis Methods
Method | Description |
---|---|
Condensation Reactions | Involves the reaction of a chlorophenyl derivative with methoxymethyl groups. |
Cyclization | Formation of the pyrazoloquinazoline structure through cyclization reactions. |
Functional Group Modifications | Introduction of substituents to enhance biological activity. |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazoloquinazoline compounds exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances their effectiveness against various bacterial strains.
- Case Study : A derivative similar to 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anticancer Potential
Emerging research indicates that compounds with similar structural motifs may possess anticancer properties. The ability to inhibit specific cancer cell lines has been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Case Study : A related pyrazoloquinazoline compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinazoline derivatives have also been explored. These compounds can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade.
- Case Study : Research has shown that certain derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. Modifications to the core structure can lead to enhanced potency and selectivity.
Table 2: Structure-Activity Relationship Insights
Structural Feature | Effect on Activity |
---|---|
Chlorine Substitution | Increases antibacterial potency due to enhanced electron affinity. |
Methoxymethyl Group | Improves solubility and bioavailability in biological systems. |
Dimethyl Substituents | Potentially increases lipophilicity, aiding membrane penetration. |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-5(7H)-one: A similar compound with a slight variation in the position of the substituents.
3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-4(7H)-one: Another similar compound with a different substitution pattern.
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one lies in its specific substitution pattern and the presence of both chlorophenyl and methoxymethyl groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a derivative of quinazoline and pyrazole, known for its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a methoxymethyl substituent on a pyrazoloquinazolinone backbone, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, quinazolinone derivatives have demonstrated:
- Cytotoxicity : Compounds with similar structures exhibited IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival.
Antioxidant Activity
The antioxidant properties of quinazoline derivatives have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The findings indicate that these compounds can effectively scavenge free radicals, suggesting their potential in preventing oxidative stress-related diseases .
Study 1: Cytotoxicity Evaluation
A study focusing on the cytotoxic effects of related quinazoline derivatives found that compounds A3 and A5 exhibited the highest activity against MCF-7 cells. The IC50 for these compounds was determined to be around 10 μM. This suggests that modifications in the chemical structure can significantly enhance biological activity .
Study 2: Antioxidant Properties
In another investigation, a series of quinazoline derivatives were synthesized and tested for their radical scavenging abilities. The results showed that these compounds possess strong antioxidant activity, which correlates with their structural characteristics. The study concluded that further modifications could lead to more potent antioxidant agents .
Data Tables
Compound Name | IC50 (μM) | Cell Line | Activity Type |
---|---|---|---|
A3 | 10 | MCF-7 | Cytotoxicity |
A5 | 12 | HT-29 | Cytotoxicity |
A4 | 11 | PC3 | Cytotoxicity |
Activity Type | Assay Method | Result |
---|---|---|
Antioxidant | DPPH Assay | Significant radical scavenging activity |
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2)8-16-14(17(25)9-20)10-22-19-18(12-5-4-6-13(21)7-12)15(11-26-3)23-24(16)19/h4-7,10H,8-9,11H2,1-3H3 |
InChI Key |
OGJDFXZLSWGSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=NC3=C(C(=NN23)COC)C4=CC(=CC=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.